molecular formula C16H25NO B13703486 1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine

Cat. No.: B13703486
M. Wt: 247.38 g/mol
InChI Key: CQHVTVRMONZRIA-UHFFFAOYSA-N
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Description

1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine is an organic compound characterized by a cyclobutyl ring substituted with a 2-methoxyphenyl group and a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable precursors.

    Substitution with 2-Methoxyphenyl Group:

    Attachment of the Butylamine Chain: The final step involves the attachment of the butylamine chain through an amination reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(2-Methoxyphenyl)cyclopropyl]-3-methyl-1-butylamine
  • 1-[1-(2-Methoxyphenyl)cyclohexyl]-3-methyl-1-butylamine

Uniqueness

1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties compared to similar compounds with cyclopropyl or cyclohexyl rings

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

1-[1-(2-methoxyphenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C16H25NO/c1-12(2)11-15(17)16(9-6-10-16)13-7-4-5-8-14(13)18-3/h4-5,7-8,12,15H,6,9-11,17H2,1-3H3

InChI Key

CQHVTVRMONZRIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=CC=C2OC)N

Origin of Product

United States

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